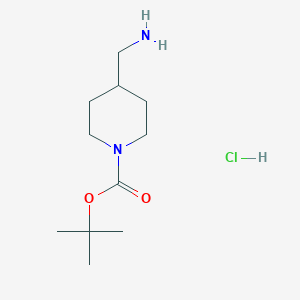

1-Boc-4-(Aminomethyl)piperidine hydrochloride

Descripción

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for the free base form is {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanamine . Upon protonation with hydrochloric acid, the compound adopts the name {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanaminium chloride .

Molecular Formula and Weight

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight (g/mol) | 214.31 | 250.76 |

The Boc group (tert-butoxycarbonyl) is attached to the nitrogen of the piperidine ring, while the aminomethyl (-CH₂NH₂) substituent occupies the 4-position. The hydrochloride salt forms via protonation of the primary amine, yielding a stable crystalline solid.

Stereochemical Considerations and Isomerism

The piperidine ring adopts a chair conformation, with the Boc and aminomethyl groups typically occupying equatorial positions to minimize steric strain. Key stereochemical features include:

- Chirality : The compound lacks chiral centers, as the piperidine ring’s 4-position is not asymmetric. Substitution at this position does not generate enantiomers.

- Conformational Isomerism : Rotational flexibility of the Boc group and aminomethyl side chain allows for multiple conformers. However, X-ray crystallographic data for analogous Boc-protected piperidines suggest a preference for staggered conformations to reduce van der Waals repulsions.

Table 1: Conformational Preferences of Substituents

| Group | Preferred Position | Stabilizing Interactions |

|---|---|---|

| Boc (N1) | Equatorial | Reduced 1,3-diaxial strain |

| Aminomethyl (C4) | Equatorial | Hydrogen bonding with solvent |

Salt Formation and Protonation State Analysis

The hydrochloride salt forms through the reaction of the free base with hydrochloric acid, protonating the primary amine (-CH₂NH₂ → -CH₂NH₃⁺). Key characteristics of this process include:

Protonation Sites

- Primary Amine : The lone pair on the aminomethyl nitrogen accepts a proton, forming a stable ammonium ion.

- Piperidine Nitrogen : The Boc group renders the piperidine nitrogen non-basic, preventing protonation at this site.

Comparative Properties of Base and Salt

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFEYYTYBXYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373198 | |

| Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359629-16-6 | |

| Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of 1-Boc-4-piperidyl urea

- React 4-piperidinecarboxamide with triethylamine and distilled water.

- Slowly add di-tert-butyl dicarbonate (Boc anhydride) at 20-25 °C.

- Stir for 8-10 hours at room temperature.

- Adjust pH to 6-7 with 20% hydrochloric acid.

- Extract with dichloromethane, dry, concentrate, and crystallize from acetone at 0-2 °C.

- Obtain 1-Boc-4-piperidyl urea as a white crystalline powder with purity >95%.

Step 2: Conversion to 1-Boc-4-aminopiperidine

- Prepare sodium hydroxide solution (40-60%).

- Add bromine dropwise below 25 °C.

- Add the 1-Boc-4-piperidyl urea and reflux for 3-5 hours.

- Cool and adjust pH to 5-6 with dilute hydrochloric acid at 0-5 °C.

- Extract with chloroform, dry, concentrate, and crystallize from sherwood oil at -2 °C.

- Filter to obtain 1-Boc-4-aminopiperidine as white crystals with purity >98%.

Advantages

- Raw materials are readily available and inexpensive.

- The process is simple, with high yield and selectivity.

- Suitable for industrial scale-up.

- Product is stable and high purity.

Summary Table of Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection | 4-piperidinecarboxamide, Boc anhydride, TEA | 20-25 | 8-10 | 72-75 | >95 | Crystallization from acetone |

| Bromination & amine formation | NaOH (40-60%), Br2, reflux | Reflux (~100) | 3-5 | 40-45 | >98 | Crystallization from sherwood oil |

Method 2: Synthesis via N-Benzyl-4-piperidone and Catalytic Hydrogenation

Described in CN107805218B, this method involves:

Step 1: Formation of Boc-protected imine intermediate

- React N-benzyl-4-piperidone with trimethyl orthoformate and ammonium chloride in methanol under reflux to form a ketal.

- Remove methanol, add tert-butyl carbamate and toluene.

- Heat to 80-110 °C to form the imine intermediate.

- Remove generated methanol by evaporation.

- Cool and crystallize the product.

Step 2: Catalytic hydrogenation and debenzylation

- Subject the imine intermediate to Pd/C catalyzed hydrogenation in methanol under 0.8-1.0 MPa H2 pressure.

- Reaction temperature: 60-80 °C for 4-8 hours.

- Filter catalyst, concentrate filtrate, and crystallize from n-heptane.

- Obtain 4-Boc-aminopiperidine with yields around 88-91% and purity >99%.

Notes

- This method uses more complex starting materials but offers a shorter synthetic route.

- The hydrogenation step efficiently removes the benzyl protecting group.

- The process is suitable for scale-up with good reproducibility.

Summary Table of Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Imine formation | N-benzyl-4-piperidone, orthoformate, BocNH2 | 80-110 | Atmospheric | 2-3 | ~81 | - | Methanol removal by evaporation |

| Catalytic hydrogenation | Pd/C, H2, methanol | 60-80 | 0.8-1.0 | 4-8 | 88-91 | >99 | Crystallization from n-heptane |

Comparative Analysis of Methods

| Feature | Method 1 (4-Piperidinecarboxamide) | Method 2 (N-Benzyl-4-piperidone) |

|---|---|---|

| Starting materials | 4-piperidinecarboxamide (readily available) | N-benzyl-4-piperidone (more complex) |

| Number of steps | 2 | 2 |

| Reaction complexity | Moderate | Moderate to high (includes catalytic step) |

| Yield (overall) | Moderate (40-75% per step) | High (81-91%) |

| Purity of final product | High (>98%) | Very high (>99%) |

| Industrial scalability | High | High |

| Cost considerations | Low | Moderate |

| Equipment requirements | Standard organic synthesis setup | Requires autoclave for hydrogenation |

Research Findings and Practical Considerations

- The first method is advantageous for industrial production due to low cost, simple operation, and stable product quality.

- The second method offers a cleaner product with higher purity but requires hydrogenation equipment and more expensive starting materials.

- Both methods achieve the Boc protection efficiently, which is critical for the stability of the aminomethyl piperidine intermediate.

- Crystallization steps in both methods are essential for product purification and yield optimization.

- Reaction monitoring by gas chromatography (GC) and melting point determination are standard quality control measures.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-4-(Aminomethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Reagents like Dess-Martin periodinane can be used for oxidation reactions.

Major Products Formed:

Deprotected Amine: Removal of the Boc group yields 4-(aminomethyl)piperidine.

Oxidized Products: Depending on the oxidizing agent, products such as imines or nitriles can be formed.

Aplicaciones Científicas De Investigación

1-Boc-4-(Aminomethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(Aminomethyl)piperidine hydrochloride is primarily related to its role as an intermediate in chemical synthesis. It acts as a precursor to various biologically active compounds by undergoing chemical transformations that introduce functional groups essential for biological activity . For example, it can be converted into inhibitors of specific enzymes or receptors, thereby modulating their activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Piperidine derivatives with varying protecting groups or substituents exhibit distinct physicochemical and reactive properties:

Physicochemical Properties

- Solubility: The hydrochloride salt of 1-Boc-4-(Aminomethyl)piperidine enhances water solubility compared to its free base (log P = 1.25) . In contrast, 1-(4-Chlorobenzyl)piperidin-4-amine HCl exhibits higher hydrophobicity due to the chlorobenzyl group (log P ≈ 2.8 estimated) .

- Stability : Boc-protected derivatives are stable under basic conditions but degrade in acidic environments, whereas acetylated analogs require harsher basic conditions for deprotection .

Actividad Biológica

1-Boc-4-(Aminomethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 232.77 g/mol

- CAS Number : 359629-16-6

- Solubility : Soluble in chloroform and methanol

This compound primarily functions as an inhibitor for specific proteins, notably aspartic acid protease and kinesin spindle protein. The mechanism involves binding to the active sites of these enzymes, inhibiting their normal functions, which can lead to various downstream effects on cellular processes.

Target Proteins

- Aspartic Acid Protease : Inhibition affects metabolic pathways and cellular signaling.

- Kinesin Spindle Protein : Inhibition impacts cell division and mitotic processes.

Biological Activity Overview

The compound exhibits a range of biological activities that make it valuable in pharmaceutical applications:

-

Inhibition of Aspartic Acid Protease :

- Alters cellular metabolism and gene expression.

- Impacts pathways involved in protein degradation.

-

Inhibition of Kinesin Spindle Protein :

- Disrupts normal cell division processes.

- Potential applications in cancer therapy by targeting rapidly dividing cells.

-

Role in Drug Development :

- Used as a building block for synthesizing biologically active compounds.

- Serves as an intermediate in the synthesis of platelet-activating factor antagonists.

Table 1: Summary of Biological Activities

Research Insights

Research has demonstrated that this compound can effectively inhibit the activity of aspartic acid protease, leading to significant changes in gene expression profiles within treated cells. For instance, studies have shown that its application in vitro resulted in decreased levels of specific metabolic enzymes, indicating a shift in cellular metabolism toward apoptosis pathways.

In another study focusing on cancer therapeutics, the compound was evaluated for its potential to disrupt mitotic spindle formation, revealing promising results in reducing cell viability in cancer cell lines. The inhibition of kinesin spindle protein was linked to increased apoptosis rates, suggesting further exploration into its use as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is stable under specific conditions but may degrade over time. Its solubility in organic solvents facilitates its use in various biochemical assays and synthetic applications.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-Boc-4-(Aminomethyl)piperidine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reductive amination of N-Boc-4-piperidone with appropriate amines. For example, sodium triacetoxyborohydride (STAB) in dichloroethane with acetic acid is effective for reductive amination, yielding >90% product . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Confirm purity using HPLC (>98% threshold) and characterize via H/C NMR and mass spectrometry (MS) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Despite conflicting hazard classifications (e.g., H301 acute toxicity in vs. "no known hazard" in ), adhere to strict precautions:

- Use PPE (nitrile gloves, chemical safety goggles, lab coat).

- Work in a fume hood to avoid inhalation/contact.

- Store in sealed containers under inert gas (argon/nitrogen) at -20°C to prevent degradation .

- Note: Discrepancies in SDS data necessitate assuming worst-case toxicity until verified experimentally.

Q. How should researchers characterize the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Conduct accelerated stability studies: Expose the compound to buffers (pH 1–13) at 25°C and 40°C for 24–72 hours.

- Monitor degradation via HPLC-UV (λ = 249 nm) and LC-MS to identify breakdown products .

- Results guide optimal storage conditions (e.g., neutral pH, -20°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for Boc protection of 4-(Aminomethyl)piperidine?

- Methodological Answer :

- Solvent Selection : Dichloroethane minimizes side reactions vs. THF or DCM .

- Catalyst : STAB outperforms NaBH in selectivity for secondary amines.

- Stoichiometry : Use 1.2 equivalents of Boc-anhydride to ensure complete protection.

- Workup : Quench with aqueous NaHCO, extract with DCM, and dry over MgSO for >90% yield .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- The Boc group’s electron-withdrawing tert-butyl carbonyl enhances electrophilicity at the piperidine nitrogen.

- Monitor reaction progress via B NMR (boron intermediates in STAB-mediated reductions) or IR spectroscopy (C=O stretch at ~1680 cm) .

- Computational modeling (DFT) predicts activation barriers for Boc-deprotection under acidic conditions (e.g., HCl in chloroform) .

Q. How can researchers resolve contradictions in reported toxicity data?

- Methodological Answer :

- Perform in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity (IC).

- Compare results with SDS classifications (e.g., ’s H301 vs. ’s "no hazard").

- Publish findings to clarify discrepancies and update safety guidelines .

Data Analysis and Application Questions

Q. What analytical techniques differentiate this compound from its deprotected analog?

- Methodological Answer :

- TGA/DSC : Boc-protected compounds show weight loss ~150–200°C (tert-butyl group decomposition) .

- NMR : Deprotected analogs lack the Boc carbonyl signal (~1.4 ppm for tert-butyl; ~155 ppm in C NMR) .

- MS : Molecular ion peaks differ by 100 amu (Boc group = 100.12 g/mol) .

Q. What role does this compound play in synthesizing opioid analogs or bioactive molecules?

- Methodological Answer :

- It serves as a precursor for norfentanyl analogs via acylation (e.g., propionyl chloride) and subsequent Boc deprotection .

- Key intermediate in designing µ-opioid receptor ligands: Introduce substituents at the aminomethyl group to modulate binding affinity .

Contradictory Data Management

Q. How should researchers address conflicting stability or toxicity data across SDS sources?

- Methodological Answer :

- Cross-reference regulatory classifications (e.g., UN2811 in vs. non-hazardous transport in ).

- Validate via in-house testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) and Ames test for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.